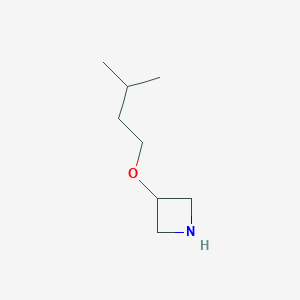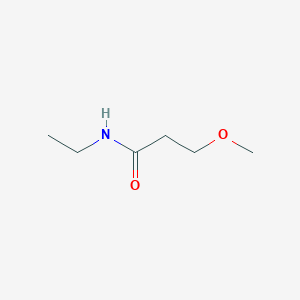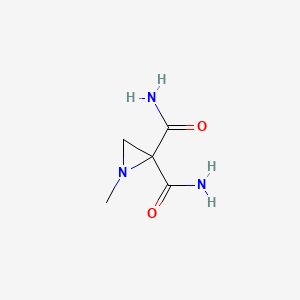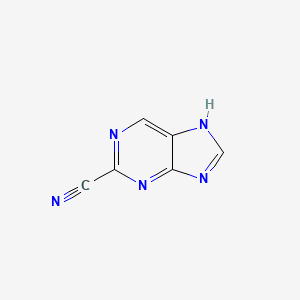
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with a hydroxyl group at the 6th position and a hydroxymethyl group at the 2nd position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids, such as DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trihydroxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(hydroxymethyl)pyrimidin-4(3H)-one.
Reduction: Formation of 6-hydroxy-2-(hydroxymethyl)dihydropyrimidin-4(3H)-one.
Substitution: Formation of 6-halo-2-(hydroxymethyl)pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trihydroxypyrimidine: A precursor in the synthesis of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one.
6-hydroxy-2-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-hydroxy-2-(hydroxymethyl)pyrimidine: Similar structure but with the hydroxyl group at the 4th position.
Uniqueness
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications in research and industry.
Properties
CAS No. |
1269292-41-2 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-6-4(9)1-5(10)7-3/h8H,1-2H2,(H,6,7,9,10) |
InChI Key |
UWURUMQENDDRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)









